molecular formula C10H8F4 B8385045 Benzene, 2-fluoro-4-(1-methylethenyl)-1-(trifluoromethyl)-

Benzene, 2-fluoro-4-(1-methylethenyl)-1-(trifluoromethyl)-

Cat. No. B8385045
M. Wt: 204.16 g/mol
InChI Key: BHORSJWKOGYIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 2-fluoro-4-(1-methylethenyl)-1-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H8F4 and its molecular weight is 204.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 2-fluoro-4-(1-methylethenyl)-1-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2-fluoro-4-(1-methylethenyl)-1-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzene, 2-fluoro-4-(1-methylethenyl)-1-(trifluoromethyl)-

Molecular Formula

C10H8F4

Molecular Weight

204.16 g/mol

IUPAC Name

2-fluoro-4-prop-1-en-2-yl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F4/c1-6(2)7-3-4-8(9(11)5-7)10(12,13)14/h3-5H,1H2,2H3

InChI Key

BHORSJWKOGYIMD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 60% sodium hydride (1.96 g, 49.0 mmol) was added DMSO (40 ml) in one portion at 0° C. and the reaction mixture was heated at 80° C. for 40 minutes. After cooling to ambient temperature, to this was added a solution of methyltriphenylphosphonium bromide (17.5 g, 49.0 mmol) in anhydrous DMSO (50 ml) dropwise at 0° C. After being stirred for 1 hour at ambient temperature, to this was added a solution of 1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone (5.04 g, 24.5 mmol) in anhydrous DMSO (40 ml) dropwise at 0° C. and the reaction was stirred at ambient temperature for 1.5 hours. The mixture was quenched with water (150 ml) and extracted with hexane. The combined solution was washed with water then brine, dried over sodium sulfate and concentrated in vacuo to give the crude title compound (3.20 g containing hexane) as a yellow oil.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
17.5 g
Type
catalyst
Reaction Step Four

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